![molecular formula C23H22FN3O4 B11328426 2-[(4-fluorophenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11328426.png)
2-[(4-fluorophenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-fluorophenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one: is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a fluorophenyl group and a trimethoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-fluorophenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of an appropriate anthranilic acid derivative with a suitable amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an amine.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the trimethoxyphenyl group and a halogenated quinazolinone intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Methoxygruppen, eingehen, was zur Bildung von Chinonen führt.
Reduktion: Reduktionsreaktionen können an der Carbonylgruppe des Chinazolinon-Kerns auftreten, wodurch möglicherweise Dihydrochinazolinon-Derivate gebildet werden.
Substitution: Die aromatischen Ringe können elektrophile und nucleophile Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.
Gängige Reagenzien und Bedingungen:
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden für elektrophile Substitutionen verwendet, während Nucleophile wie Amine und Thiole für nucleophile Substitutionen verwendet werden.
Hauptprodukte:
Oxidation: Chinonderivate.
Reduktion: Dihydrochinazolinon-Derivate.
Substitution: Verschiedene substituierte Chinazolinon-Derivate, abhängig von den verwendeten Reagenzien.
4. Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird auf ihr Potenzial als Baustein in der organischen Synthese untersucht, insbesondere bei der Entwicklung neuer heterocyclischer Verbindungen mit potenziellen biologischen Aktivitäten.
Biologie: In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Enzyminhibitor untersucht, insbesondere auf die gezielte Hemmung von Kinasen und anderen Enzymen, die an Zellsignalwegen beteiligt sind.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen hin untersucht, einschließlich Antikrebs-, Entzündungshemmungs- und antimikrobieller Aktivitäten. Ihre einzigartige Struktur ermöglicht es ihr, mit verschiedenen biologischen Zielstrukturen zu interagieren, was sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht.
Industrie: Im industriellen Sektor wird die Verbindung als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien.
5. Wirkmechanismus
Der Wirkmechanismus von 2-[(4-Fluorphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydrochinazolin-5(6H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Fluorphenyl- und Trimethoxyphenylgruppen tragen zu ihrer Bindungsaffinität und Spezifität bei. Die Verbindung kann die Aktivität bestimmter Kinasen hemmen, indem sie an ihre aktiven Zentren bindet, wodurch die Phosphorylierung von Zielproteinen blockiert und Zellsignalwege gestört werden. Diese Hemmung kann zur Unterdrückung der Zellproliferation und Induktion von Apoptose in Krebszellen führen.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cell signaling pathways.
Medicine: The compound is explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(4-fluorophenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl and trimethoxyphenyl groups contribute to its binding affinity and specificity. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 2-[(4-Chlorphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydrochinazolin-5(6H)-on
- 2-[(4-Bromphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydrochinazolin-5(6H)-on
- 2-[(4-Methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydrochinazolin-5(6H)-on
Eindeutigkeit: Das Vorhandensein der Fluorphenylgruppe in 2-[(4-Fluorphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydrochinazolin-5(6H)-on verleiht einzigartige elektronische Eigenschaften, die ihre Bindungsaffinität und Spezifität für bestimmte molekulare Zielstrukturen verbessern. Dies unterscheidet sie von ihren Analoga mit anderen Substituenten, wie z. B. Chlor, Brom oder Methylgruppen, die unterschiedliche biologische Aktivitäten und Bindungsprofile aufweisen können.
Eigenschaften
Molekularformel |
C23H22FN3O4 |
|---|---|
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
2-(4-fluoroanilino)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H22FN3O4/c1-29-20-10-14(11-21(30-2)22(20)31-3)13-8-18-17(19(28)9-13)12-25-23(27-18)26-16-6-4-15(24)5-7-16/h4-7,10-13H,8-9H2,1-3H3,(H,25,26,27) |
InChI-Schlüssel |
NNXKCVKNAQRADA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=NC(=NC=C3C(=O)C2)NC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11328345.png)
![2-(3,4-dimethoxybenzyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11328351.png)

![1-(3,4-Dichlorophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11328369.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B11328374.png)


![1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylpiperazine](/img/structure/B11328397.png)
![N-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11328399.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11328406.png)
![N-(3-ethoxypropyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11328411.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B11328412.png)
![Azepan-1-yl{1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11328421.png)
![(3-Fluorophenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11328432.png)
